An In-depth Technical Guide to N-ethylethenesulfonamide: Structure, Properties, and Applications
An In-depth Technical Guide to N-ethylethenesulfonamide: Structure, Properties, and Applications
Introduction: The Significance of the Sulfonamide Moiety and the Emergence of Vinylsulfonamides
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including antibacterial, and anticancer drugs.[1][2] This moiety's prevalence stems from its ability to mimic the transition state of various enzymatic reactions and its capacity to engage in crucial hydrogen bonding interactions within biological targets. A particularly reactive and intriguing subclass of these compounds is the vinylsulfonamides. Characterized by a sulfonyl group directly attached to a carbon-carbon double bond, vinylsulfonamides are potent electrophiles, capable of undergoing Michael addition with nucleophilic residues in proteins. This reactivity has positioned them as valuable "warheads" for the design of targeted covalent inhibitors, which can offer enhanced potency and prolonged duration of action compared to their non-covalent counterparts.[2][3]
N-ethylethenesulfonamide, the subject of this technical guide, is a specific N-alkylated vinylsulfonamide. While not as extensively documented as some of its more complex analogues, its fundamental structure provides a valuable scaffold for understanding the core principles of this class of compounds and serves as a versatile building block in synthetic and medicinal chemistry. This guide will provide a comprehensive overview of the chemical structure, physicochemical properties, synthesis, reactivity, and potential applications of N-ethylethenesulfonamide, with a focus on its relevance to researchers, scientists, and drug development professionals.
Chemical Structure and Physicochemical Properties
The chemical structure of N-ethylethenesulfonamide consists of an ethyl group attached to the nitrogen atom of an ethenesulfonamide core. The presence of the vinyl group renders the β-carbon electrophilic, primed for nucleophilic attack.
Caption: Chemical structure of N-ethylethenesulfonamide.
A summary of the key physicochemical properties of N-ethylethenesulfonamide, including some estimated values based on its close analog, N-methylethenesulfonamide, is presented in the table below.[4]
| Property | Value | Data Source |
| IUPAC Name | N-ethylethenesulfonamide | Inferred from N-methylethenesulfonamide[4] |
| Molecular Formula | C4H9NO2S | Calculated |
| Molecular Weight | 135.18 g/mol | Calculated |
| CAS Number | Not available | - |
| XLogP3-AA (Estimated) | ~0.2 | Estimated based on N-methylethenesulfonamide[4] |
| Hydrogen Bond Donor Count | 1 | Calculated |
| Hydrogen Bond Acceptor Count | 2 | Calculated |
| Polar Surface Area | 54.6 Ų | Estimated based on N-methylethenesulfonamide[4] |
Spectroscopic Properties (Hypothesized)
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¹H NMR: The spectrum would be expected to show a characteristic ABC system for the vinyl protons, a quartet for the methylene protons of the ethyl group, and a triplet for the methyl protons. The NH proton would likely appear as a broad singlet.
-
¹³C NMR: Signals for the two sp² hybridized carbons of the vinyl group and the two sp³ hybridized carbons of the ethyl group would be expected.
-
IR Spectroscopy: Characteristic absorption bands would be expected for the N-H stretch, C=C stretch of the vinyl group, and the asymmetric and symmetric S=O stretches of the sulfonamide group.
-
Mass Spectrometry: The molecular ion peak ([M]⁺) would be observed at m/z = 135.18, with characteristic fragmentation patterns corresponding to the loss of the ethyl group and other fragments.
Synthesis of N-ethylethenesulfonamide
A plausible and straightforward synthetic route to N-ethylethenesulfonamide involves the reaction of ethenesulfonyl chloride with ethylamine. This is a standard method for the formation of N-alkylsulfonamides.[5] The lone pair of electrons on the nitrogen of ethylamine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group.[6][7]
Caption: Synthetic workflow for N-ethylethenesulfonamide.
Experimental Protocol: Synthesis of N-ethylethenesulfonamide
Materials:
-
Ethenesulfonyl chloride
-
Ethylamine (2.0 M solution in THF or as a neat liquid)
-
Triethylamine
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
To a stirred solution of ethenesulfonyl chloride (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).
-
Slowly add a solution of ethylamine (1.1 eq) in DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure N-ethylethenesulfonamide.
Reactivity and Mechanistic Insights: The Vinylsulfonamide as a Covalent Warhead
The key to the utility of N-ethylethenesulfonamide in a biological context is the electrophilicity of the vinyl group. It acts as a Michael acceptor, readily undergoing conjugate addition with soft nucleophiles, most notably the thiol group of cysteine residues in proteins.[3][8] This reaction is typically irreversible and forms a stable covalent bond between the small molecule and the protein target.
The reactivity of vinylsulfonamides is generally greater than that of the more commonly used acrylamide warheads.[2][3] This heightened reactivity can be advantageous for targeting less nucleophilic residues or for achieving rapid and complete target engagement. The N-ethyl substituent, being an electron-donating group, may slightly modulate the electrophilicity of the vinyl group compared to an unsubstituted vinylsulfonamide.
Caption: Mechanism of covalent protein inhibition by N-ethylethenesulfonamide.
Applications in Research and Drug Development
The vinylsulfonamide moiety is increasingly being incorporated into sophisticated molecules for various applications in drug discovery and chemical biology.
-
Targeted Covalent Inhibitors: The primary application of vinylsulfonamides is in the design of targeted covalent inhibitors. By attaching the N-ethylethenesulfonamide "warhead" to a molecular scaffold that provides selectivity for a specific protein target, researchers can create highly potent and selective inhibitors.[3][9]
-
Chemical Probes: N-ethylethenesulfonamide and its derivatives can be used as chemical probes to identify and study the function of proteins with reactive cysteine residues. This is a key strategy in activity-based protein profiling (ABPP).
-
Bioconjugation: The reactivity of the vinylsulfonamide group makes it a useful tool for bioconjugation, allowing for the covalent attachment of molecules to proteins or other biomolecules.[10]
-
Synthetic Building Block: N-ethylethenesulfonamide can serve as a versatile intermediate in organic synthesis, providing a platform for the construction of more complex molecules with diverse biological activities.
Safety and Handling
As with any reactive chemical, appropriate safety precautions should be taken when handling N-ethylethenesulfonamide and its precursors.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably a fume hood.
-
Handling: Avoid inhalation, ingestion, and skin contact.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion and Future Perspectives
N-ethylethenesulfonamide, while a simple molecule, embodies the key chemical properties that make the vinylsulfonamide class of compounds so compelling for modern drug discovery and chemical biology. Its straightforward synthesis and inherent reactivity as a Michael acceptor provide a foundation for the development of more complex and highly selective covalent probes and inhibitors.
Future research in this area will likely focus on the incorporation of the N-ethylethenesulfonamide moiety into larger, more complex molecular architectures to target specific proteins of therapeutic interest. Further elucidation of the precise reactivity profiles of N-alkylated vinylsulfonamides will enable a more nuanced design of covalent inhibitors with tailored potencies and selectivities. As our understanding of the proteome and the role of specific cysteine residues in disease continues to grow, the strategic application of electrophilic warheads like N-ethylethenesulfonamide will undoubtedly play an increasingly important role in the development of next-generation therapeutics.
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